molecular formula C11H17N5 B2419183 N,N-dipropyl-7H-purin-6-amine CAS No. 14331-33-0

N,N-dipropyl-7H-purin-6-amine

Cat. No.: B2419183
CAS No.: 14331-33-0
M. Wt: 219.292
InChI Key: ZUASHJRECBALLE-UHFFFAOYSA-N
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Description

N,N-Dipropyl-7H-purin-6-amine is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids this compound is characterized by its unique structure, which includes a purine ring substituted with dipropylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipropyl-7H-purin-6-amine typically involves the alkylation of 6-chloropurine with dipropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropyl-7H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The purine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

N,N-Dipropyl-7H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dipropyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as purinergic receptors. These receptors are involved in various cellular processes, including signal transduction and neurotransmission. The compound’s effects are mediated through its binding to these receptors, leading to modulation of downstream signaling pathways.

Comparison with Similar Compounds

N,N-Dipropyl-7H-purin-6-amine can be compared to other purine derivatives, such as:

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar structural features.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases.

    Adenine: A fundamental component of nucleic acids.

Uniqueness: this compound is unique due to its specific dipropylamine substitution, which imparts distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

N,N-dipropyl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-3-5-16(6-4-2)11-9-10(13-7-12-9)14-8-15-11/h7-8H,3-6H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUASHJRECBALLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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